Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-[2-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper or iron salts to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis processThe process is optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-[2-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL (2S,4S)-4-[2-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of METHYL (2S,4S)-4-[2-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry for their stability and bioavailability.
Trifluoromethyl amines: Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethylated aromatic compounds: Widely used in materials science and organic synthesis.
Uniqueness
METHYL (2S,4S)-4-[2-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16/h2-5,8,10,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHBZJSDJWEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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